2-Methyl-1,2,4-triazole-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,2,4-triazole-3-sulfonyl fluoride is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Triazoles, the core structure of this compound, are known to have a broad range of pharmacological applications . They interact with various enzymes and receptors, leading to diverse biological activities .
Mode of Action
Triazoles are known to interact with biological systems in a versatile manner . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures, paving the way for the construction of diverse novel bioactive molecules .
Biochemical Pathways
Triazoles and their derivatives have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These suggest that they may affect a variety of biochemical pathways.
Result of Action
Compounds containing the 1,2,4-triazole moiety have been found to exhibit potent antifungal activities , suggesting that this compound may have similar effects.
Action Environment
The broad range of therapeutic applications of triazoles suggests that they may be effective in a variety of environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,4-triazole-3-sulfonyl fluoride typically involves the reaction of 2-methyl-1,2,4-triazole with a sulfonyl fluoride reagent. One common method involves the use of sulfonyl chlorides in the presence of a base, such as triethylamine, to form the sulfonyl fluoride derivative. The reaction is usually carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and increases safety in the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,4-triazole-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives, which are important intermediates in organic synthesis.
Reduction Reactions: Reduction of the sulfonyl fluoride group can lead to the formation of sulfinyl or thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are used under mild conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed to reduce the sulfonyl fluoride group.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Sulfone Derivatives: Formed through oxidation reactions.
Sulfinyl and Thiol Derivatives: Formed through reduction reactions.
Scientific Research Applications
2-Methyl-1,2,4-triazole-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition, particularly in the development of enzyme inhibitors for therapeutic use.
Medicine: Investigated for its potential as an antifungal and antibacterial agent due to its ability to inhibit key enzymes in microbial pathways.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share a similar triazole ring structure but differ in the position of the nitrogen atoms and the substituents attached to the ring.
Sulfonyl Fluoride Derivatives: Compounds with a sulfonyl fluoride group but different core structures, such as benzene or pyridine rings.
Uniqueness
2-Methyl-1,2,4-triazole-3-sulfonyl fluoride is unique due to the combination of the triazole ring and the sulfonyl fluoride group, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-methyl-1,2,4-triazole-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4FN3O2S/c1-7-3(5-2-6-7)10(4,8)9/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUBLUJFXABSBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2301793-21-3 |
Source
|
Record name | 1-methyl-1H-1,2,4-triazole-5-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.